molecular formula C13H18N4O3S2 B2567887 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide CAS No. 2034453-30-8

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Cat. No.: B2567887
CAS No.: 2034453-30-8
M. Wt: 342.43
InChI Key: YFOLIHCIMXBPGD-UHFFFAOYSA-N
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Description

“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” is a complex organic compound that features a thiophene ring, a pyrazole ring, and a morpholine sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the Morpholine Sulfonamide Group: This step involves the reaction of morpholine with sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyrazole ring or the sulfonamide group.

    Substitution: Substitution reactions might occur at various positions on the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
  • N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-sulfonamide

Uniqueness

The uniqueness of “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c18-22(19,17-6-8-20-9-7-17)14-3-5-16-4-1-13(15-16)12-2-10-21-11-12/h1-2,4,10-11,14H,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOLIHCIMXBPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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